6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

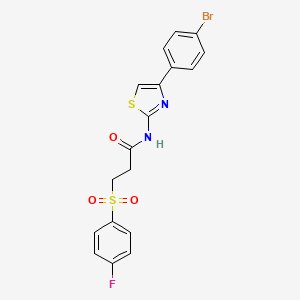

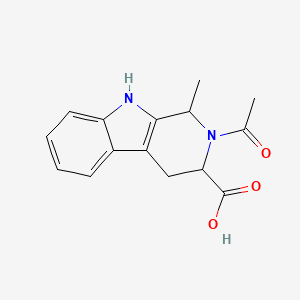

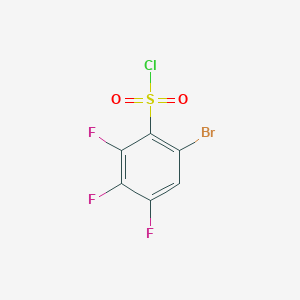

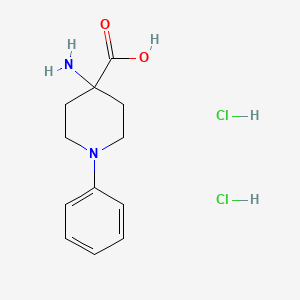

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride is a chemical compound with the formula C6HBrClF3O2S and a molecular weight of 309.49 . It is used for research purposes and is not intended for food, drug, pesticide, or biocidal product use .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, trifluoro, and sulfonyl chloride groups . The SMILES representation of the molecule is C1=C(C(=C(C(=C1Br)S(=O)(=O)Cl)F)F)F .Applications De Recherche Scientifique

Palladium-Catalyzed Arylation

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride is used in palladium-catalyzed desulfitative arylation processes. This reaction is significant for producing arylated heteroarenes without cleaving the C–Br bonds, which allows for further transformations (Skhiri et al., 2015). The reaction's effectiveness in coupling with heteroarenes without disrupting C–Br or C–I bonds has been noted, showcasing its regioselectivity and broad applicability in organic synthesis.

Synthesis of Complex Molecules

This compound serves as a building block for more complex molecules. For instance, it plays a role in the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a crucial component of penoxsulam (Huang et al., 2019). This underlines its importance in synthesizing specialized chemical compounds.

Photochemical Studies

In photochemical studies, similar halobenzenesulfonyl chlorides have been used to investigate reactions like the HCl-catalyzed photoreduction of 4-bromonitrobenzene, shedding light on the intricate mechanisms of such photochemical reactions (Wubbels et al., 1988).

Grignard Reagent Formation

In organometallic chemistry, compounds like 1-bromo-2,6-bis(chloromagnesiomethyl)benzene have been used to attempt the formation of tri-Grignard reagents, highlighting its role in advanced organometallic syntheses (De Boer et al., 2001).

Solid-Phase Synthesis

Polymer-supported benzenesulfonamides prepared from various immobilized primary amines and halobenzenesulfonyl chloride have been utilized in solid-phase synthesis. This process facilitates the creation of diverse privileged scaffolds through unusual rearrangements (Fülöpová & Soural, 2015).

Development of Fluorinated Compounds

Halobenzenesulfonyl chlorides play a role in the electrophilic fluorination of highly functionalized pyrroles, contributing to the development of fluorinated compounds with potential applications in various fields (Barnes et al., 1994).

Safety and Hazards

Propriétés

IUPAC Name |

6-bromo-2,3,4-trifluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClF3O2S/c7-2-1-3(9)4(10)5(11)6(2)14(8,12)13/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZDTVNVOMJJSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)S(=O)(=O)Cl)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClF3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2411373.png)

![6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411374.png)

![3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2411379.png)

![3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2411383.png)

![5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione](/img/structure/B2411386.png)